molecular formula C12H16N2O3S B13506184 Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate

Cat. No.: B13506184
M. Wt: 268.33 g/mol
InChI Key: ORNQTKXMPAENND-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) functionalized with a tert-butyl carbamate group at the 1-position and a 5-formyl-substituted thiazole moiety at the 3-position. This structure combines the conformational rigidity of azetidine with the reactive aldehyde group on the thiazole, making it a versatile intermediate in medicinal chemistry and drug discovery. Key physicochemical properties include a molecular formula of C₁₂H₁₆N₂O₃S, a molecular weight of 268.34 g/mol, and a CAS registry number referenced in commercial catalogs (e.g., MDL number MFCD28430250) . The formyl group on the thiazole ring enables further derivatization via condensation or nucleophilic addition reactions, positioning this compound as a critical building block for synthesizing pharmacologically active molecules.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-5-8(6-14)10-13-4-9(7-15)18-10/h4,7-8H,5-6H2,1-3H3

InChI Key

ORNQTKXMPAENND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiazole and azetidine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl azetidine-1-carboxylate scaffold is widely utilized in organic synthesis due to its balance of stability and reactivity. Below, we compare the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and applications.

Table 1: Structural and Functional Comparison of Selected Azetidine Carboxylates

Compound Name Substituent at Azetidine 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate 5-Formylthiazole C₁₂H₁₆N₂O₃S 268.34 - Aldehyde-mediated coupling; drug discovery
Tert-butyl 3-aminoazetidine-1-carboxylate -NH₂ C₈H₁₆N₂O₂ 188.23 193269-78-2 Amine-functionalized intermediate
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate -CH₂OH C₉H₁₇NO₃ 203.24 142253-56-3 Hydroxyl group for esterification
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate -CF(CH₂OH) C₁₀H₁₇FNO₃ 236.24 1126650-66-5 Enhanced metabolic stability
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate -CH₂CO (keto group) C₁₀H₁₇NO₃ 215.25 152537-04-7 Ketone-based reactivity
Tert-butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate 5-Aminopyrazole C₁₁H₁₈N₄O₂ 246.29 - Heterocyclic diversification

Key Comparative Insights:

Reactivity and Functionalization :

  • The formyl group in the target compound enables Schiff base formation or nucleophilic additions, distinguishing it from amine- or hydroxyl-substituted analogs (e.g., CAS 193269-78-2, 142253-56-3) . This reactivity is analogous to other aldehyde-bearing building blocks like 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde .
  • Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit increased metabolic stability and lipophilicity, making them favorable for CNS-targeting therapeutics .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pre-formed 5-formylthiazole to tert-butyl 3-substituted azetidine-1-carboxylate, similar to methods used for tert-butyl 3-(iodomethyl)azetidine-1-carboxylate in nickel-catalyzed carboboration reactions . In contrast, hydroxyimino derivatives (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate) are synthesized via oxime formation from ketone precursors .

Applications in Drug Discovery: The target compound’s thiazole moiety is prevalent in kinase inhibitors and antimicrobial agents, whereas pyrazole-substituted analogs (e.g., CAS 1083181-23-0) are explored for antidiabetic or anti-inflammatory activity . Keto-substituted derivatives (e.g., CAS 152537-04-7) serve as precursors for β-amino alcohol synthesis via reductive amination .

Biological Activity

Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is a thiazole derivative that has garnered interest for its potential biological activities. This compound features a unique structural combination of a tert-butyl group, a formyl group, and an azetidine ring, which contributes to its diverse pharmacological properties.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₂H₁₅N₂O₄S
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 2167774-98-1

Synthesis typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-formyl-1,3-thiazole under reflux conditions, utilizing strong bases or acids to facilitate cyclization and functional group introduction .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

The compound's antifungal potential has also been investigated. In vitro studies have shown that it can inhibit the growth of several fungal strains, including Candida albicans. The MIC values for antifungal activity were found to be comparable to those of established antifungal agents:

Fungal Strain MIC (µg/mL)
Candida albicans4.0
Cryptococcus neoformans≤ 0.125

This indicates a promising profile for further development in antifungal therapies .

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays have revealed that this compound exhibits selective toxicity towards microbial cells while showing lower cytotoxic effects on human cells. This selectivity is crucial for drug development as it minimizes potential side effects .

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the thiazole moiety plays a critical role in disrupting microbial cell wall synthesis or function, leading to cell death. This aligns with findings from other thiazole derivatives known for similar mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of similar thiazole derivatives, highlighting their broad spectrum of activity:

  • Study on Thiazole Derivatives : A series of thiazoles were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated enhanced activity compared to standard antibiotics like oxytetracycline .
  • Antifungal Synergy : Compounds containing thiazole rings were found to exhibit synergistic effects when combined with fluconazole, suggesting potential applications in treating resistant fungal infections .

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